molecular formula C11H6F3NO2S B8771199 2-(2-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid

2-(2-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid

Cat. No. B8771199
M. Wt: 273.23 g/mol
InChI Key: YJWAUDFAZRYGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09328106B2

Procedure details

Following the procedure of Intermediate 104, replacing 2,6-difluoro-4-methoxyphenylboronic acid with (2-(trifluoromethyl)phenyl)boronic acid gave the title compound.
Name
Intermediate 104
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6](OC)[CH:5]=[C:4](F)[C:3]=1[C:11]1[S:12][CH:13]=[C:14]([C:16]([OH:18])=[O:17])[N:15]=1.[F:19][C:20]([F:31])([F:30])C1C=CC=CC=1B(O)O>>[F:19][C:20]([F:31])([F:30])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:11]1[S:12][CH:13]=[C:14]([C:16]([OH:18])=[O:17])[N:15]=1

Inputs

Step One
Name
Intermediate 104
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC(=C1)OC)F)C=1SC=C(N1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C=1SC=C(N1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.